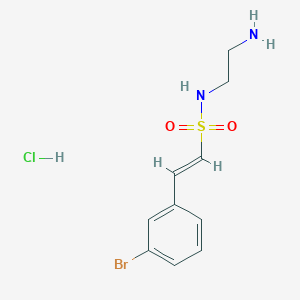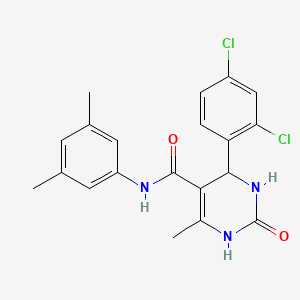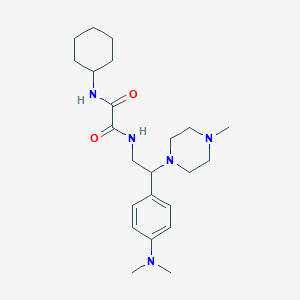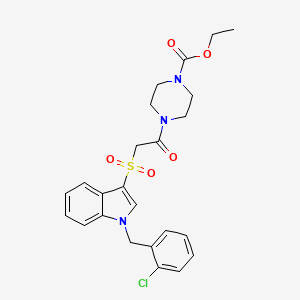![molecular formula C17H27N5O2 B2989878 1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-46-7](/img/structure/B2989878.png)
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, commonly known as theophylline, is a xanthine derivative that has been used for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Theophylline is a bronchodilator that relaxes the smooth muscles in the airways, which helps to improve breathing. In addition to its clinical applications, theophylline has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Theophylline works by inhibiting the enzyme phosphodiesterase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP levels results in the relaxation of the smooth muscles in the airways, which improves breathing. Theophylline also has other mechanisms of action, including the inhibition of adenosine receptors and the modulation of calcium ion channels.
Biochemical and Physiological Effects:
Theophylline has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of various diseases. Theophylline has also been shown to have effects on the cardiovascular system, such as increasing heart rate and blood pressure. Additionally, theophylline has been shown to have effects on the central nervous system, such as improving cognitive function and mood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline has several advantages for use in lab experiments. It is a well-established drug that has been extensively studied, which makes it a reliable tool for research. Theophylline is also relatively inexpensive and readily available, which makes it accessible for researchers. However, there are also limitations to the use of theophylline in lab experiments. Theophylline has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, theophylline can interact with other drugs and compounds, which can affect the results of experiments.
Direcciones Futuras
There are several future directions for the study of theophylline. One area of research is the development of new formulations and delivery methods for theophylline, which may improve its clinical efficacy and reduce its side effects. Another area of research is the investigation of theophylline's potential use in the treatment of other diseases, such as cancer and neurological disorders. Additionally, further research is needed to elucidate the mechanisms of action of theophylline and to identify new targets for its use.
Métodos De Síntesis
Theophylline can be synthesized using various methods, including the Fischer indole synthesis, the Skraup synthesis, and the Bamberger triazine synthesis. The most commonly used method is the Fischer indole synthesis, which involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of sodium ethoxide and acetic anhydride. The resulting product is then treated with hydrochloric acid to obtain theophylline.
Aplicaciones Científicas De Investigación
Theophylline has been extensively studied for its clinical applications in the treatment of respiratory diseases. However, it has also been investigated for its potential use in the treatment of other diseases, such as cardiovascular diseases, neurological disorders, and cancer. Theophylline has been shown to have anti-inflammatory, antioxidant, and immunomodulatory effects, which may be beneficial in the treatment of these diseases.
Propiedades
IUPAC Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-9-22-13(11-21-10-7-6-8-12(21)2)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGCEGUQZGEWPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Carbazol-9-yl-2-hydroxypropyl)[(4-methylphenyl)sulfonyl]-2-naphthylamine](/img/structure/B2989795.png)
![2-Phenoxy-1-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)propan-1-one](/img/structure/B2989796.png)

![N-[(2-chlorophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2989800.png)
![1-phenyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2989801.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2989802.png)


![3-(Prop-2-ynoyloxy)-2,2-bis[(prop-2-ynoyloxy)methyl]propyl prop-2-ynoate](/img/structure/B2989807.png)




![N-(4-chlorophenyl)-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2989818.png)